Cas no 90661-36-2 (Iso Ganciclovir Diacetate)

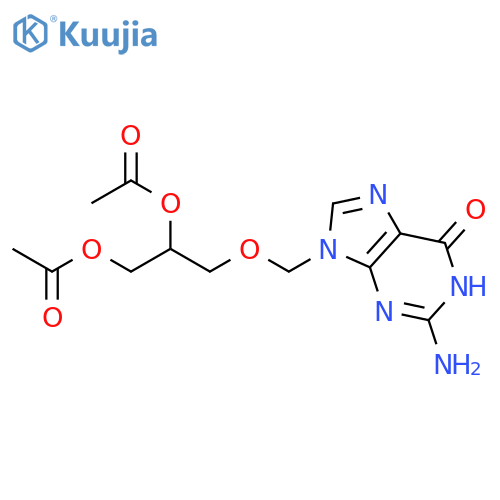

Iso Ganciclovir Diacetate structure

商品名:Iso Ganciclovir Diacetate

CAS番号:90661-36-2

MF:C13H17N5O6

メガワット:339.303982496262

CID:5733026

Iso Ganciclovir Diacetate 化学的及び物理的性質

名前と識別子

-

- 6H-Purin-6-one, 2-amino-9-[[2,3-bis(acetyloxy)propoxy]methyl]-1,9-dihydro-

- Iso Ganciclovir Diacetate

-

- インチ: 1S/C13H17N5O6/c1-7(19)23-4-9(24-8(2)20)3-22-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21)

- InChIKey: UQSDMLVRTZAMBP-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(N=C(N)NC2=O)N(COCC(OC(C)=O)COC(C)=O)C=1

じっけんとくせい

- 密度みつど: 1.56±0.1 g/cm3(Predicted)

- ゆうかいてん: 222.5-223 °C

- 酸性度係数(pKa): 9.33±0.20(Predicted)

Iso Ganciclovir Diacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I818755-50mg |

Iso Ganciclovir Diacetate |

90661-36-2 | 50mg |

$810.00 | 2023-05-18 | ||

| TRC | I818755-500mg |

Iso Ganciclovir Diacetate |

90661-36-2 | 500mg |

$ 7600.00 | 2023-09-07 | ||

| TRC | I818755-10mg |

Iso Ganciclovir Diacetate |

90661-36-2 | 10mg |

$196.00 | 2023-05-18 | ||

| TRC | I818755-5mg |

Iso Ganciclovir Diacetate |

90661-36-2 | 5mg |

$110.00 | 2023-05-18 | ||

| TRC | I818755-25mg |

Iso Ganciclovir Diacetate |

90661-36-2 | 25mg |

$431.00 | 2023-05-18 |

Iso Ganciclovir Diacetate 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

90661-36-2 (Iso Ganciclovir Diacetate) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 152840-81-8(Valine-1-13C (9CI))

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量